2-Amino-5-fluorobenzenethiol hydrochloride
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Overview
Description
2-Amino-5-fluorobenzenethiol hydrochloride is an organic compound with the molecular formula C6H7ClFNS It is a derivative of benzenethiol, featuring an amino group at the second position and a fluorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluorobenzenethiol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-nitro-5-fluorobenzenethiol.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluorobenzenethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further under specific conditions.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Further reduced thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-fluorobenzenethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluorobenzenethiol hydrochloride involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with various biological molecules, potentially disrupting normal cellular processes. The fluorine atom may enhance the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzenethiol
- 2-Amino-6-fluorobenzenethiol
- 2-Amino-5-chlorobenzenethiol
Comparison
2-Amino-5-fluorobenzenethiol hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable subject for further research.
Properties
Molecular Formula |
C6H7ClFNS |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-amino-5-fluorobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6FNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H |
InChI Key |
PRVMLZZABVMBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S)N.Cl |
Origin of Product |
United States |
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